molecular formula C12H11NO2S B5677307 Methyl 2-(8-quinolylsulfanyl)acetate

Methyl 2-(8-quinolylsulfanyl)acetate

Cat. No.: B5677307
M. Wt: 233.29 g/mol
InChI Key: UDANREYXLOUUKK-UHFFFAOYSA-N
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Description

Methyl 2-(8-quinolylsulfanyl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system attached to a sulfanyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(8-quinolylsulfanyl)acetate can be synthesized through several methods. One common approach involves the Friedländer reaction, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst to form the quinoline ring system. The sulfanyl group can be introduced through nucleophilic substitution reactions, and the ester group can be formed via esterification reactions using methanol and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Microwave-assisted esterification has been explored as an efficient method for producing esters, including this compound, due to its ability to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-quinolylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides and different esters.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and cytotoxic activities.

    Medicine: Explored for its potential as an antitumor and anti-inflammatory agent.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(8-quinolylsulfanyl)acetate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many biologically active compounds.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    Methyl 2-(quinolyl)acetate: Lacks the sulfanyl group but shares similar ester functionality.

Uniqueness

Methyl 2-(8-quinolylsulfanyl)acetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-quinolin-8-ylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANREYXLOUUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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